REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[CH2:15][N:16]([CH3:18])[CH3:17])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:18][N:16]([CH2:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]1[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:17]
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1C(CCCC1)CN(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After conclusion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the hydrogen bromide was distilled off
|
Type
|
ADDITION
|
Details
|
The distillation residue was added to 250 ml water
|
Type
|
TEMPERATURE
|
Details
|
by cooling of the reaction mixture with ice
|
Type
|
CUSTOM
|
Details
|
Organic and aqueous phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three times with 350 ml portions of ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
maintained at a value of at least pH 8
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted two more times with 150 ml portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar)
|
Type
|
ADDITION
|
Details
|
The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone
|
Type
|
STIRRING
|
Details
|
stirred until the light-brown material
|
Type
|
FILTRATION
|
Details
|
Subsequently the material was filtered out by suction
|
Type
|
WASH
|
Details
|
washed with a little diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1C(CCCC1)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]2[CH2:15][N:16]([CH3:18])[CH3:17])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:18][N:16]([CH2:15][CH:10]1[CH2:11][CH2:12][CH2:13][CH2:14][CH:9]1[C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:17]
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C1C(CCCC1)CN(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After conclusion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the hydrogen bromide was distilled off
|
Type
|
ADDITION
|
Details
|
The distillation residue was added to 250 ml water
|
Type
|
TEMPERATURE
|
Details
|
by cooling of the reaction mixture with ice
|
Type
|
CUSTOM
|
Details
|
Organic and aqueous phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three times with 350 ml portions of ethyl acetate
|
Type
|
TEMPERATURE
|
Details
|
maintained at a value of at least pH 8
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted two more times with 150 ml portions of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in a rotary evaporator (bath temperature 44° C., vacuum <20 mbar)
|
Type
|
ADDITION
|
Details
|
The crude product 3-[2-(dimethylamino)methyl(cyclohex-1-yl)]phenol was added to 100 ml acetone
|
Type
|
STIRRING
|
Details
|
stirred until the light-brown material
|
Type
|
FILTRATION
|
Details
|
Subsequently the material was filtered out by suction
|
Type
|
WASH
|
Details
|
washed with a little diethyl ether
|
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1C(CCCC1)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |